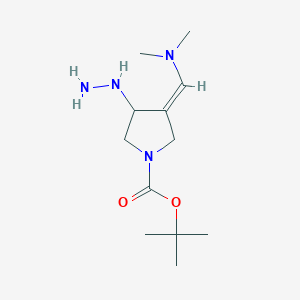
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C12H20N4O2. This compound is known for its unique structure, which includes a tert-butyl ester group, a dimethylamino group, and a hydrazinyl group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-((dimethylamino)methylene)-4-oxo-1-pyrrolidinecarboxylate with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-ethynyl-1-pyrrolidinecarboxylate
- tert-Butyl 3-bromo-4-oxo-1-pyrrolidinecarboxylate
- tert-Butyl (2R)-2-((tert-butyl(dimethyl)silyl)oxy)methyl)-5-oxo-1-pyrrolidinecarboxylate
Uniqueness
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both dimethylamino and hydrazinyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C12H24N4O2 |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-hydrazinylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N4O2/c1-12(2,3)18-11(17)16-7-9(6-15(4)5)10(8-16)14-13/h6,10,14H,7-8,13H2,1-5H3/b9-6- |
InChI-Schlüssel |
DLOSYSCMXXNWQY-TWGQIWQCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC(/C(=C\N(C)C)/C1)NN |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(=CN(C)C)C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


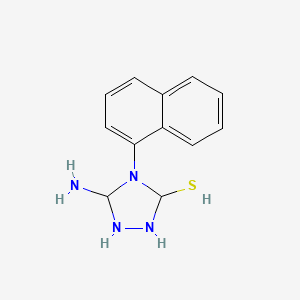

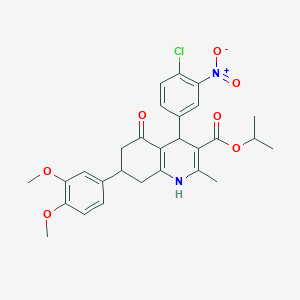
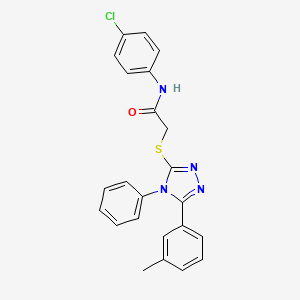
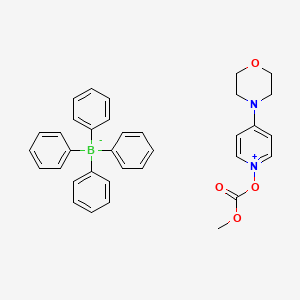

![(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772131.png)
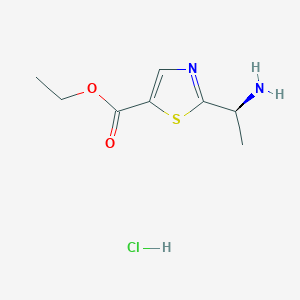
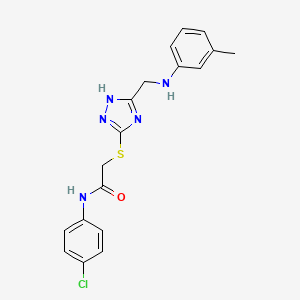
![5-Methyl-6-nitrobenzo[d]thiazole](/img/structure/B11772151.png)



